

# Spectroscopic Characterization of (2,6-Dimethylpyridin-4-yl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2,6-Dimethylpyridin-4-yl)methanol

Cat. No.: B097646

[Get Quote](#)

## Introduction

**(2,6-Dimethylpyridin-4-yl)methanol**, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic transformations. This technical guide provides an in-depth analysis of the spectroscopic data for **(2,6-Dimethylpyridin-4-yl)methanol**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and is supplemented with detailed experimental protocols for data acquisition.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles of organic spectroscopy, as direct experimental data from a centralized database was not accessible at the time of writing. These predictions are intended to provide a robust framework for researchers working with this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[1]</sup> For **(2,6-Dimethylpyridin-4-yl)methanol**, both <sup>1</sup>H and <sup>13</sup>C NMR are indispensable for confirming its structure.

## <sup>1</sup>H NMR Spectroscopy

Proton NMR (<sup>1</sup>H NMR) provides information on the number of distinct proton environments and their connectivity within the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally shifting signals downfield (to a higher ppm value).[1]

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment           |
|----------------------------------|--------------|-------------|----------------------|
| ~7.05                            | s            | 2H          | H-3, H-5             |
| ~4.70                            | s            | 2H          | -CH <sub>2</sub> -   |
| ~2.50                            | s            | 6H          | 2 x -CH <sub>3</sub> |
| ~1.90 (broad)                    | s            | 1H          | -OH                  |

Interpretation of the <sup>1</sup>H NMR Spectrum:

The predicted <sup>1</sup>H NMR spectrum of **(2,6-Dimethylpyridin-4-yl)methanol** exhibits four distinct signals, consistent with its symmetrical structure.

- Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the pyridine ring are chemically equivalent and are expected to appear as a singlet at approximately 7.05 ppm. In substituted pyridines, the aromatic protons typically resonate in the downfield region due to the deshielding effect of the aromatic ring current.[1]
- Methylene Protons (-CH<sub>2</sub>-): The two protons of the methylene group attached to the pyridine ring and the hydroxyl group are also equivalent and are predicted to appear as a singlet around 4.70 ppm. The proximity to the electronegative oxygen atom and the pyridine ring causes a downfield shift.
- Methyl Protons (-CH<sub>3</sub>): The six protons of the two methyl groups at positions 2 and 6 are equivalent and are expected to give a sharp singlet at approximately 2.50 ppm.

- Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet around 1.90 ppm. The chemical shift of hydroxyl protons can vary significantly depending on the concentration, solvent, and temperature, and it readily exchanges with deuterium oxide ( $D_2O$ ).[\[2\]](#)

Experimental Protocol for  $^1H$  NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **(2,6-Dimethylpyridin-4-yl)methanol** in approximately 0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[3\]](#)
- Instrument Setup: The spectrum is acquired on a 500 MHz NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[\[3\]](#)
- Acquisition Parameters: A standard proton pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

## $^{13}C$ NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of the  $^{13}C$  isotope, these experiments are less sensitive than  $^1H$  NMR.[\[1\]](#)

Predicted  $^{13}C$  NMR Data (125 MHz,  $CDCl_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment         |
|----------------------------------|--------------------|
| ~157.5                           | C-2, C-6           |
| ~150.0                           | C-4                |
| ~119.0                           | C-3, C-5           |
| ~64.0                            | -CH <sub>2</sub> - |
| ~24.0                            | -CH <sub>3</sub>   |

#### Interpretation of the $^{13}\text{C}$ NMR Spectrum:

The predicted proton-decoupled  $^{13}\text{C}$  NMR spectrum shows five distinct signals, which is consistent with the five unique carbon environments in the molecule.

- Pyridine Ring Carbons: The carbons of the pyridine ring are significantly deshielded. The quaternary carbons C-2 and C-6, being adjacent to the electronegative nitrogen, are expected at approximately 157.5 ppm. The carbon bearing the methanol group, C-4, is predicted around 150.0 ppm. The protonated carbons, C-3 and C-5, are expected to be the most shielded of the ring carbons, appearing at approximately 119.0 ppm.[4]
- Methylene Carbon (-CH<sub>2</sub>-): The carbon of the methylene group is predicted to resonate around 64.0 ppm, shifted downfield due to the attached oxygen atom.
- Methyl Carbons (-CH<sub>3</sub>): The two equivalent methyl carbons are expected to appear in the upfield region, at approximately 24.0 ppm.

#### Experimental Protocol for $^{13}\text{C}$ NMR Spectroscopy:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl<sub>3</sub>) is typically used for  $^{13}\text{C}$  NMR due to its lower sensitivity.
- Instrument Setup: The experiment is performed on a 125 MHz NMR spectrometer, locked and shimmed as for  $^1\text{H}$  NMR.
- Acquisition Parameters: A standard proton-decoupled pulse sequence is used. The spectral width is set to approximately 240 ppm. A sufficient number of scans (typically several

hundred to thousands) are acquired with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

- Processing: Similar to  $^1\text{H}$  NMR, the data is processed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

#### Visualization of NMR Assignments

Caption: Predicted NMR assignments for **(2,6-Dimethylpyridin-4-yl)methanol**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[5\]](#)

#### Predicted IR Data

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment                    |
|---------------------------------|-----------|-------------------------------|
| 3400-3200 (broad)               | Strong    | O-H stretch (alcohol)         |
| 3100-3000                       | Medium    | C-H stretch (aromatic)        |
| 2980-2850                       | Medium    | C-H stretch (aliphatic)       |
| 1600, 1470                      | Medium    | C=C stretch (aromatic ring)   |
| 1050                            | Strong    | C-O stretch (primary alcohol) |

#### Interpretation of the IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups present in **(2,6-Dimethylpyridin-4-yl)methanol**.

- O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200  $\text{cm}^{-1}$ , which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[\[2\]](#)

- C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the  $3100\text{-}3000\text{ cm}^{-1}$  region, while aliphatic C-H stretches from the methyl and methylene groups should appear between  $2980$  and  $2850\text{ cm}^{-1}$ .[\[5\]](#)
- Aromatic C=C Stretches: Medium intensity peaks around  $1600\text{ cm}^{-1}$  and  $1470\text{ cm}^{-1}$  are indicative of the carbon-carbon stretching vibrations within the pyridine ring.[\[2\]](#)
- C-O Stretch: A strong absorption band around  $1050\text{ cm}^{-1}$  is characteristic of the C-O stretching vibration of a primary alcohol.

#### Experimental Protocol for FT-IR Spectroscopy:

- Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[\[6\]](#)
- Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded to subtract the contributions from atmospheric  $\text{CO}_2$  and water vapor, as well as the sample matrix.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing valuable structural information.[\[7\]](#)

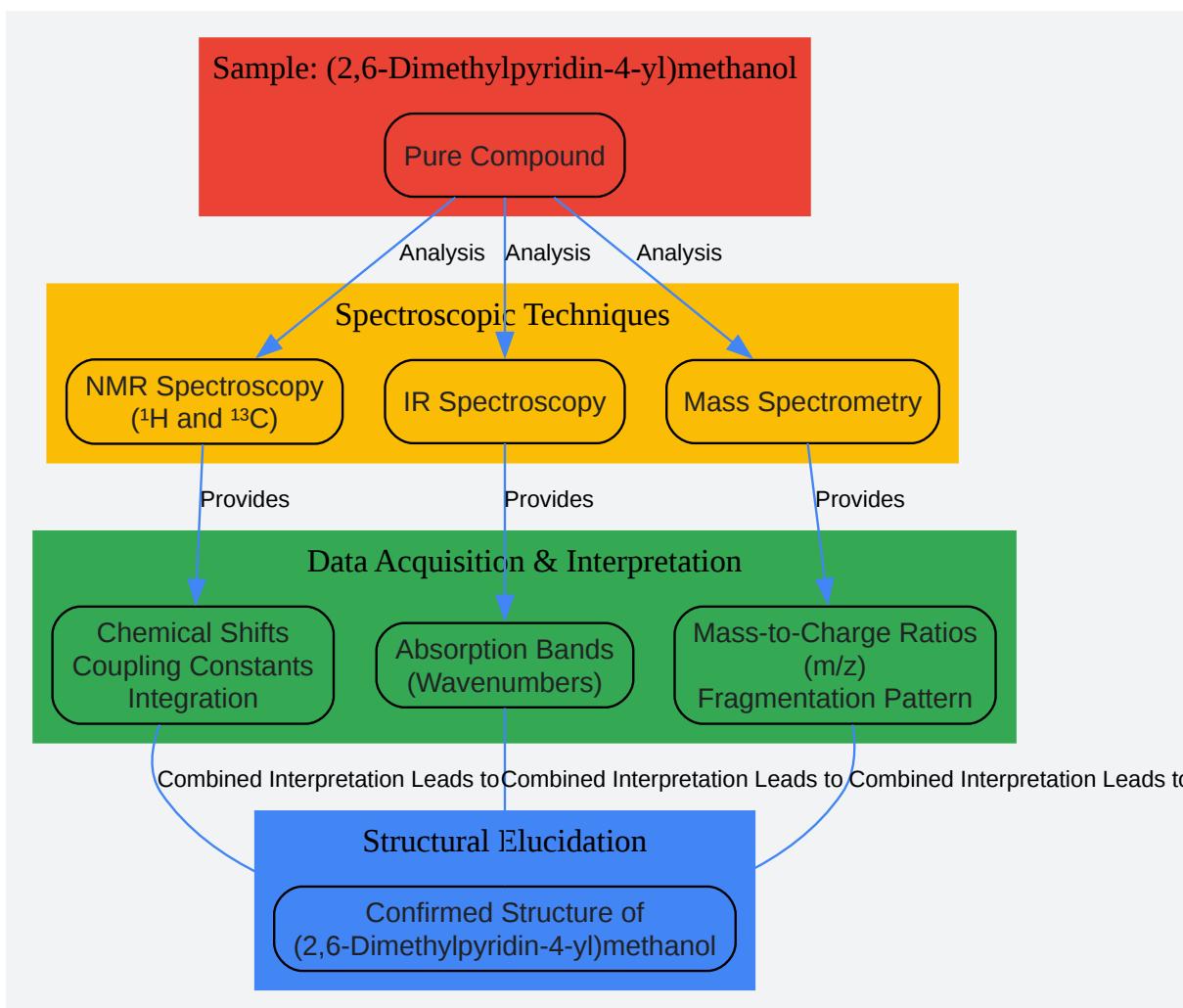
#### Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Abundance | Assignment                                |
|-----|--------------------|-------------------------------------------|
| 137 | High               | $[M]^+$ (Molecular Ion)                   |
| 136 | Moderate           | $[M-H]^+$                                 |
| 122 | Moderate           | $[M-CH_3]^+$                              |
| 106 | High               | $[M-CH_2OH]^+$                            |
| 77  | Moderate           | $[C_6H_5]^+$ (from further fragmentation) |

#### Interpretation of the Mass Spectrum:

The mass spectrum of **(2,6-Dimethylpyridin-4-yl)methanol** under electron ionization is expected to show a prominent molecular ion peak and several characteristic fragment ions.

- Molecular Ion Peak ( $[M]^+$ ): The molecular ion peak at m/z 137 corresponds to the molecular weight of the compound ( $C_8H_{11}NO$ ).
- $[M-H]^+$  Peak: Loss of a hydrogen radical, likely from the methylene group, would result in a peak at m/z 136.<sup>[8]</sup>
- $[M-CH_3]^+$  Peak: Loss of a methyl radical from one of the positions on the pyridine ring would lead to a fragment ion at m/z 122.
- $[M-CH_2OH]^+$  Peak: Cleavage of the bond between the pyridine ring and the methanol group is a likely fragmentation pathway, resulting in a stable pyridyl cation at m/z 106. This is analogous to the loss of the  $CH_2OH$  group in benzyl alcohol derivatives.<sup>[9]</sup>
- Further Fragmentation: The fragment at m/z 106 could potentially undergo further fragmentation, leading to smaller ions such as the phenyl cation at m/z 77, although this would involve significant rearrangement.


#### Experimental Protocol for Electron Ionization Mass Spectrometry:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for

volatile compounds. The sample is vaporized in the ion source.[10]

- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

#### Visualization of Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. rsc.org [rsc.org]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. chemscene.com [chemscene.com]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. Human Metabolome Database: <sup>13</sup>C NMR Spectrum (1D, 200 MHz, H<sub>2</sub>O, predicted) (HMDB0303161) [hmdb.ca]
- 7. Human Metabolome Database: [1H, <sup>13</sup>C]-HSQC NMR Spectrum (2D, 600 MHz, H<sub>2</sub>O, experimental) (HMDB0001875) [hmdb.ca]
- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 9. sas.upenn.edu [sas.upenn.edu]
- 10. 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (2,6-Dimethylpyridin-4-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097646#spectroscopic-data-for-2-6-dimethylpyridin-4-yl-methanol-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)